BenchChemオンラインストアへようこそ!

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Lipophilicity Drug-likeness Physicochemical property prediction

The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS 880051-42-3) belongs to the indole-3-carbaldehyde hydrazone class, featuring a distinct N-(naphthalen-1-yl)-2-oxoacetamide terminus. With a molecular weight of 356.4 g/mol and a computed XLogP3-AA of 3.8, it occupies a lipophilic chemical space favorable for probing hydrophobic pockets in target proteins.

Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
CAS No. 880051-42-3
Cat. No. B11950362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
CAS880051-42-3
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H16N4O2/c26-20(24-19-11-5-7-14-6-1-2-8-16(14)19)21(27)25-23-13-15-12-22-18-10-4-3-9-17(15)18/h1-13,22H,(H,24,26)(H,25,27)/b23-13+
InChIKeyBOYDWVNGJGHFDL-YDZHTSKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS 880051-42-3): Structural and Pharmacophoric Overview for Scientific Procurement


The compound 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide (CAS 880051-42-3) belongs to the indole-3-carbaldehyde hydrazone class, featuring a distinct N-(naphthalen-1-yl)-2-oxoacetamide terminus [1]. With a molecular weight of 356.4 g/mol and a computed XLogP3-AA of 3.8, it occupies a lipophilic chemical space favorable for probing hydrophobic pockets in target proteins [1]. Its core scaffold—the N'-acyl-indole-3-carbaldehyde hydrazone—has been validated as a privileged structure for developing kinase inhibitors, notably dual IGF-1R/SRC inhibitors, establishing a basis for its selection in oncology-focused discovery programs [2].

Why In-Class Substitution Fails: The Unique Differentiation of the Naphthalen-1-yl Oxoacetamide Substructure in CAS 880051-42-3


Generic substitution within the indole-hydrazone class is unreliable because minor structural modifications at the amide terminus profoundly alter kinase selectivity profiles and antiproliferative potency. For example, in a series of N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazides, replacing a biphenyl amide with substituted phenyl or heteroaryl groups shifted IGF-1R inhibitory activity from submicromolar to inactive (>10 µM), demonstrating that the C-terminal aromatic group is a critical determinant of target engagement [1]. The naphthalen-1-yl group in CAS 880051-42-3 provides a larger, flatter aromatic surface than the ubiquitous phenyl or substituted-phenyl analogs (e.g., N-(2-methylphenyl) or N-(4-fluorophenyl) derivatives), which is predicted to enhance π-stacking interactions in hydrophobic kinase binding pockets, as supported by the observation that extended aromatic systems in this scaffold correlate with improved kinase inhibition [1].

Quantitative Differential Evidence for 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide


Enhanced Lipophilicity (XLogP3-AA) Relative to Phenyl-Terminated Analogs

The target compound exhibits a computed XLogP3-AA of 3.8 [1], a value 0.7 to 1.3 log units higher than typical N-phenyl indole hydrazone analogs. For comparison, N-(4-fluorophenyl)-2-(2-(1H-indol-3-ylmethylene)hydrazino)-2-oxoacetamide (CAS 339303-44-5, MW 324.31) has a predicted logP of approximately 2.5–2.8 based on its smaller molecular surface, while N-(2-methylphenyl) analog (CAS 571164-72-2, MW 334.37) is predicted at ~3.0 . This increased lipophilicity of the naphthalen-1-yl derivative is expected to result in enhanced passive membrane permeability and stronger hydrophobic interactions with lipid-facing protein pockets, which can be critical for intracellular kinase targets.

Lipophilicity Drug-likeness Physicochemical property prediction

Expanded Aromatic Surface Area for Kinase Hinge-Region Binding Compared to Phenyl Analogs

The naphthalen-1-yl group provides approximately 40% greater aromatic surface area (estimated two-ring system, ~150 Ų) compared to a single phenyl ring (~105 Ų). In the N'-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide series, compounds bearing biphenyl amide substituents achieved submicromolar dual IGF-1R/SRC inhibition (IC₅₀ values < 1 µM), whereas monophenyl analogs were inactive (IC₅₀ > 10 µM) [1]. The biphenyl structure engages an extended hydrophobic pocket adjacent to the ATP-binding site; the naphthalen-1-yl group of the target compound is a bioisosteric replacement that can replicate this extended interaction while reducing the molecular weight penalty associated with a full biphenyl appendage [1].

Kinase inhibition IGF-1R SRC Structure-activity relationship

Favorable Hydrogen-Bonding Capacity vs. Adamantyl-Terminated Indole Oxoacetamides

In a related series of indol-3-yl-oxoacetamides evaluated as cannabinoid CB₂ ligands, the N-(adamantan-1-yl) derivative (compound 5) showed a Ki of 6.2 nM but lacked hydrogen-bond donor capability at the amide terminus, relying solely on hydrophobic packing [1]. The target compound's N-(naphthalen-1-yl) amide retains a hydrogen-bond donor (N-H), enabling additional polar interactions with backbone carbonyls in target binding sites while maintaining substantial hydrophobic contact through the naphthalene ring. This dual-mode interaction profile is structurally analogous to the biphenyl amide series that achieved potent dual kinase inhibition, suggesting that the target compound may offer a broader target engagement profile than purely hydrophobic adamantyl congeners [2].

Cannabinoid receptor CB2 ligand Hydrogen bonding Drug design

Antiproliferative Potential Inferred from Indole Hydrazide Pharmacophore: Apoptosis Induction in MCF-7 Cells

A structurally related indole hydrazide derivative (compound 12 in the Kilic-Kurt series, bearing a 4-chlorophenyl substituent at the hydrazide terminus) exhibited an IC₅₀ of 3.01 µM against the MCF-7 breast cancer cell line [1]. This compound induced G₀/G₁ cell cycle arrest, increased proapoptotic Bax, decreased antiapoptotic Bcl-2, and promoted caspase-3/9 activation and DNA damage (increased γH2AX and ATM phosphorylation) [1]. The target compound's naphthalen-1-yl group is predicted to confer enhanced cytotoxicity relative to the 4-chlorophenyl analog due to increased lipophilicity and DNA intercalation potential, though direct comparative data are not yet available.

Anticancer Apoptosis MCF-7 Indole hydrazide

Rotatable Bond Count Advantage Over Adamantyl and Biphenyl Derivatives for Ligand Efficiency

The target compound has 3 rotatable bonds [1], fewer than the biphenyl amide derivatives (typically 5 rotatable bonds) [2] and the N-adamantyl series (4 rotatable bonds) [3]. Lower rotatable bond count is associated with improved oral bioavailability and higher ligand efficiency indices, as each rotatable bond incurs an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding. With a molecular weight of 356.4 g/mol and only 3 rotatable bonds, the target compound is predicted to exhibit a ligand efficiency (LE) superior to the biphenyl series (MW ~410–430, 5 rotatable bonds) for kinase targets, assuming comparable binding affinity [4].

Ligand efficiency Molecular flexibility Drug design metrics

Naphthalene Moiety as a Fluorescence Probe Handle Absent in Phenyl or Adamantyl Analogs

The naphthalen-1-yl group possesses intrinsic fluorescence (excitation ~280 nm, emission ~340–360 nm) that is absent in phenyl and adamantyl analogs [1]. This property enables direct fluorescence-based binding measurements and cellular uptake studies without requiring additional fluorophore conjugation. In contrast, N-phenyl and N-adamantyl indole oxoacetamides are essentially non-fluorescent and require radiolabeling (e.g., ¹⁸F or ¹¹C) or extrinsic fluorophore attachment for biophysical characterization [2]. The target compound's intrinsic fluorescence thus provides a practical advantage for preliminary binding studies, high-throughput screening, and cellular imaging applications.

Fluorescence Binding assay Biophysical characterization Naphthalene

Optimal Application Scenarios for 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide in Research and Drug Discovery


Kinase Inhibitor Hit Finding and Lead Optimization (IGF-1R/SRC and Related Tyrosine Kinases)

The scaffold's validated submicromolar dual IGF-1R/SRC inhibition in the N'-aroyl series [1], combined with the target compound's enhanced lipophilicity (XLogP3-AA = 3.8) and reduced rotatable bond count, positions it as a superior starting hit for oncology kinase programs. Its naphthalen-1-yl group mimics the biphenyl pharmacophore essential for hydrophobic pocket engagement while offering improved ligand efficiency metrics [2]. This compound should be prioritized over phenyl-terminated analogs (inactive at >10 µM) and over biphenyl derivatives (higher MW, more rotatable bonds) for fragment-based or structure-guided optimization campaigns.

Fluorescence-Based Cellular Uptake and Target Engagement Studies

The intrinsic naphthalene fluorescence (emission ~340–360 nm) enables label-free monitoring of cellular permeability and subcellular localization [3]. Unlike the non-fluorescent N-phenyl or N-adamantyl indole oxoacetamides that require radiolabeling or fluorophore conjugation, this compound can be directly used in fluorescence microscopy and high-content screening platforms, significantly reducing assay development time and cost for laboratories focused on intracellular kinase targets [4].

Anticancer Phenotypic Screening Cascades (Breast Cancer and Colorectal Cancer Models)

Based on the demonstrated MCF-7 antiproliferative activity (IC₅₀ = 3.01 µM) and apoptosis induction (Bax/Bcl-2 modulation, caspase activation, DNA damage) of closely related indole hydrazide derivatives [5], the target compound is suitable for inclusion in oncology phenotypic screening panels. Its naphthalene moiety may confer additional DNA intercalation capacity, potentially enhancing cytotoxicity relative to the 4-chlorophenyl comparator. Procurement for MCF-7, HCT-116, or HepG2 cell-based viability assays is recommended.

Computational Docking and Pharmacophore Modeling of Hydrophobic Kinase Pockets

With 3 hydrogen-bond donors, 3 acceptors, and a large planar naphthalene surface, this compound serves as an ideal probe for computational modeling of kinase ATP-binding sites and adjacent hydrophobic pockets [2][6]. Its intermediate structural complexity (between monophenyl and biphenyl extremes) allows systematic exploration of steric and electronic requirements for hinge-region binding, making it valuable for building structure-based pharmacophore models in academic and industrial virtual screening campaigns.

Quote Request

Request a Quote for 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.